Elevated Lipophilicity (XLogP3) Compared to Non-Cyclopropyl 4-Bromopyrazole
The target compound exhibits a computed XLogP3 of 1.5, which is 0.3–0.4 log units higher than the non-cyclopropyl analog 4-bromo-1-methyl-1H-pyrazole (reported LogP range: 1.18–1.30) [1]. This increase in lipophilicity is conferred by the cyclopropyl group and can enhance membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-pyrazole (CAS 15803-02-8); LogP = 1.18–1.30 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.4 |
| Conditions | Computed XLogP3 for target; reported experimental/calculated LogP for comparator |
Why This Matters
Higher lipophilicity predicts better passive membrane diffusion, which is critical when prioritizing building blocks for intracellular target drug discovery programs.
- [1] PubChem. (2026). 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole. PubChem CID 70800682. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/70800682. View Source
